molecular formula C12H20N2O B1417539 2,6-Di-tert-butylpyrimidin-4-ol CAS No. 69050-79-9

2,6-Di-tert-butylpyrimidin-4-ol

Cat. No. B1417539
CAS RN: 69050-79-9
M. Wt: 208.3 g/mol
InChI Key: PZLGMNBLXLMEIM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2,6-Di-tert-butylpyridine, a related compound, is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated .

Scientific Research Applications

1. Ion Mobility Spectrometry (IMS) and Mass Spectrometry (MS) 2,6-Di-tert-butylpyrimidin-4-ol is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . Quantum chemical calculations are often involved in solving a wide range of significant problems in IMS and MS .

Protonation Studies

The compound is used in studies related to protonation. The structure and conformational composition of 2,6-Di-tert-butylpyrimidin-4-ol and products of its protonation have been computed using quantum chemical methods . The peculiarities of its protonation are substantially due to the steric effect of tert-butyl groups .

Thermodynamic Parameter Calculation

The thermodynamic parameters of 2,6-Di-tert-butylpyrimidin-4-ol reactions with hydrated hydroxonium ions H3O+(H2O)n (n = 0–3) have been computed . The calculations confirmed that the reactions lead to the formation of protonated 2,6-Di-tert-butylpyrimidin-4-ol molecules that are not hydrated and do not form proton-bound dimers .

Molecular Weight Determination

The molecular weight of 2,6-Di-tert-butylpyrimidin-4-ol is 191.3125 . This information is crucial in various scientific research applications, including stoichiometric calculations in chemical reactions .

Preparation of Hydrotriflate

2,6-Di-tert-butylpyrimidin-4-ol is used in the preparation of 2,6-di-tert-butylpyrimidin-4-ol hydrotriflate . Hydrotriflates are important intermediates in organic synthesis .

Proton Scavenger

The compound is used as a proton scavenger to check the progress of the living polymerization of isobutylene . This is crucial in the production of polyisobutylene, a commercially important polymer .

Alpha-Enolation of Aldehydes

2,6-Di-tert-butylpyrimidin-4-ol is associated with cerric ammonium nitrate and used in the alpha-enolation of aldehydes . This is a key step in the synthesis of various organic compounds .

Safety and Hazards

The safety data sheet for a related compound, 2,6-Di-tert-butyl-4-methylphenol, indicates that it is harmful if swallowed and irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

2,4-ditert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGMNBLXLMEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356480
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

CAS RN

69050-79-9
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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